molecular formula C9H9N B12972651 (R)-1-Phenylprop-2-yn-1-amine

(R)-1-Phenylprop-2-yn-1-amine

Cat. No.: B12972651
M. Wt: 131.17 g/mol
InChI Key: WTZFFHKYDKHUSG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Phenylprop-2-yn-1-amine is an organic compound characterized by a phenyl group attached to a propynylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylprop-2-yn-1-amine typically involves the reaction of phenylacetylene with an appropriate amine under specific conditions. One common method is the catalytic hydrogenation of phenylacetylene in the presence of an amine, using a palladium or nickel catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylprop-2-yn-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-throughput screening techniques can also optimize the reaction parameters, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Phenylprop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways.

Medicine

In medicine, ®-1-Phenylprop-2-yn-1-amine is explored for its potential therapeutic effects. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-Phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: Shares the phenyl and acetylene groups but lacks the amine functionality.

    Propargylamine: Contains the propynylamine structure but lacks the phenyl group.

    Phenylpropanolamine: Similar structure but with a hydroxyl group instead of the acetylene.

Uniqueness

®-1-Phenylprop-2-yn-1-amine is unique due to its combination of a phenyl group and a propynylamine structure

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

(1R)-1-phenylprop-2-yn-1-amine

InChI

InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2/t9-/m1/s1

InChI Key

WTZFFHKYDKHUSG-SECBINFHSA-N

Isomeric SMILES

C#C[C@H](C1=CC=CC=C1)N

Canonical SMILES

C#CC(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.